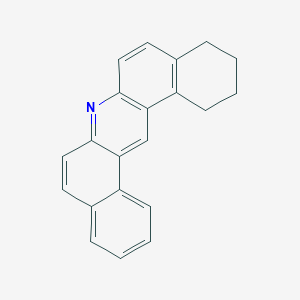
3-(Trifluorométhyl)pyridine-2-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis The synthesis of sulfonamides, including structures related to 3-(trifluoromethyl)pyridine-2-sulfonamide, often involves the reaction of sulfonamide groups with various substrates. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized using solid-phase synthesis, demonstrating the versatility in creating sulfonamide derivatives through innovative synthetic pathways (Králová et al., 2019). Trifluoromethanesulfonic (triflic) acid has also been utilized as a catalyst for inducing cyclisation reactions, further illustrating the chemical flexibility in sulfonamide synthesis (Haskins & Knight, 2002).
Molecular Structure Analysis The molecular structures of sulfonamide compounds are characterized by diverse hydrogen-bonding arrangements, as seen in the supramolecular structures of various sulfonamide isomers. These structures demonstrate the ability of sulfonamides to form complex hydrogen-bonding networks, which are critical for their chemical behavior and reactivity (Kosutić Hulita et al., 2005).
Chemical Reactions and Properties Sulfonamides, including those derived from 3-(trifluoromethyl)pyridine-2-sulfonamide, participate in a variety of chemical reactions. For instance, the reaction of sulfonamides with 3-bromopyridine catalyzed by CuI demonstrates the ability of sulfonamides to undergo coupling reactions, forming N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Additionally, sulfonamides act as terminators in cationic cyclisations, leading to the formation of complex polycyclic systems, showcasing their versatility in synthesizing complex molecular architectures (Haskins & Knight, 2002).
Physical Properties Analysis The physical properties of sulfonamides are largely influenced by their molecular structure and hydrogen-bonding capabilities. The solid-state examination of sulfonamide receptors based on various core groups demonstrates how the conformational diversity of these molecules affects their physical properties and interaction capabilities (Berryman et al., 2015).
Chemical Properties Analysis The chemical properties of 3-(trifluoromethyl)pyridine-2-sulfonamide and related compounds are characterized by their reactivity in different chemical environments. The use of sulfonamide groups in the synthesis of pyrrolidines through intramolecular hydroamination, facilitated by carbenium ion trapping, highlights the chemical robustness and reactivity of these groups (Griffiths-Jones & Knight, 2010). Furthermore, the role of sulfonamides in the efficient synthesis of benzophenones from carboxylic acids and aromatic hydrocarbons underlines the importance of these functional groups in facilitating diverse chemical transformations (Keumi et al., 1988).
Applications De Recherche Scientifique
Médecine
3-(Trifluorométhyl)pyridine-2-sulfonamide: est utilisé dans le développement de divers composés médicamenteux. Son groupe trifluorométhyle est une caractéristique courante dans de nombreux produits pharmaceutiques en raison de sa capacité à améliorer la biodisponibilité et la stabilité métabolique des médicaments . Par exemple, il est utilisé dans la synthèse de ubrogepant, un médicament pour le traitement de la migraine aiguë .
Agriculture
En agriculture, ce composé sert d'ingrédient clé dans la synthèse de pesticides modernes. Ses structures de fluor et de pyridine contribuent à des propriétés supérieures de lutte antiparasitaire, offrant une alternative efficace aux insecticides traditionnels contenant du phényle .
Science des matériaux
This compound: trouve des applications en science des matériaux comme précurseur pour la création de polymères, de colorants et de cristaux liquides. Sa structure moléculaire permet la fixation de divers groupes fonctionnels, améliorant la solubilité et la stabilité des matériaux .
Sciences de l'environnement
Les applications en sciences de l'environnement de ce composé sont liées à son rôle dans le développement d'agrochimiques qui présentent une persistance et une toxicité environnementales moindres. Ses dérivés sont conçus pour se dégrader plus facilement dans l'environnement, réduisant ainsi le risque d'impact écologique à long terme .
Biochimie
En biochimie, le composé est utilisé dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs en raison de son motif structural unique. Il aide à comprendre l'interaction entre les petites molécules et les macromolécules biologiques, ce qui est crucial pour la conception de médicaments .
Pharmacologie
Pharmacologiquement, This compound est impliqué dans la synthèse de divers ingrédients pharmaceutiques actifs. Sa présence dans une molécule peut influencer considérablement les propriétés pharmacocinétiques et pharmacodynamiques, ce qui en fait un atout précieux dans la découverte et le développement de médicaments .
Mécanisme D'action
Target of Action
Compounds with a -cf3 group have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It is known that molecules with a -cf3 group can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
It is known that molecules with a -cf3 group can inhibit the reverse transcriptase enzyme, which plays a crucial role in the replication of retroviruses .
Pharmacokinetics
The compound’s molecular weight is 22618 , which is within the optimal range for oral bioavailability in drug design.
Result of Action
It is known that molecules with a -cf3 group can enhance drug potency, suggesting that this compound may have a potent effect on its targets .
Propriétés
IUPAC Name |
3-(trifluoromethyl)pyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)4-2-1-3-11-5(4)14(10,12)13/h1-3H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJUZHZBAAXGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552368 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104040-76-8 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-trifluoromethyl-2-pyridylsulphonyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




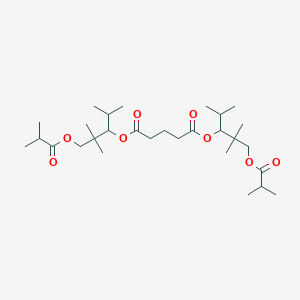
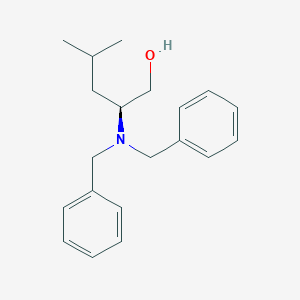

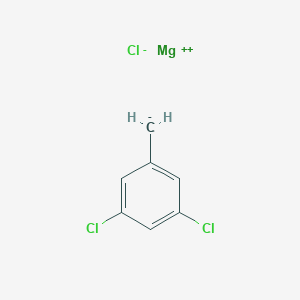
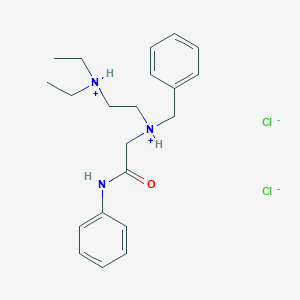
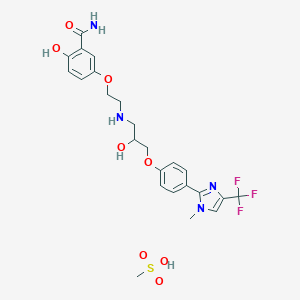
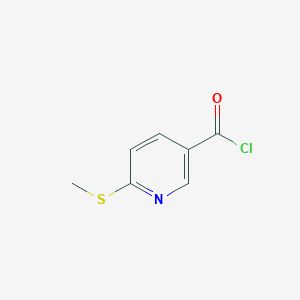
![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)
